molecular formula C15H15ClN2O3 B11938434 7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride CAS No. 882865-33-0

7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride

Cat. No.: B11938434
CAS No.: 882865-33-0
M. Wt: 306.74 g/mol
InChI Key: WKDKWOGJTFYFPK-UHFFFAOYSA-N
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Description

7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride is a compound that combines the structural features of imidazole and chromenone. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while chromenone is a benzopyrone derivative. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride typically involves the following steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, followed by cyclization.

    Attachment of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Formation of the Chromenone Core: The chromenone core is synthesized through the cyclization of a suitable precursor, such as a salicylaldehyde derivative.

    Coupling of the Imidazole and Chromenone Units: The imidazole and chromenone units are coupled through an ether linkage, typically using a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole or chromenone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole or chromenone rings.

Scientific Research Applications

7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infections, inflammation, and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The chromenone core can intercalate with DNA, affecting gene expression and cellular processes. The compound’s effects are mediated through these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)ethanol: A simpler imidazole derivative with similar biological activities.

    4-Methyl-2H-chromen-2-one: The chromenone core without the imidazole moiety.

    7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one: The parent compound without the hydrochloride salt.

Uniqueness

7-(2-(1H-Imidazol-1-yl)ethoxy)-4-methyl-2H-chromen-2-one hydrochloride is unique due to the combination of the imidazole and chromenone moieties, which confer distinct chemical and biological properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.

Properties

CAS No.

882865-33-0

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

7-(2-imidazol-1-ylethoxy)-4-methylchromen-2-one;hydrochloride

InChI

InChI=1S/C15H14N2O3.ClH/c1-11-8-15(18)20-14-9-12(2-3-13(11)14)19-7-6-17-5-4-16-10-17;/h2-5,8-10H,6-7H2,1H3;1H

InChI Key

WKDKWOGJTFYFPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCCN3C=CN=C3.Cl

Origin of Product

United States

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